3-Amino-2-[(dimethylamino)methyl]phenol
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Overview
Description
3-Amino-2-[(dimethylamino)methyl]phenol is an organic compound with the molecular formula C9H14N2O It is characterized by the presence of an amino group, a dimethylamino group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(dimethylamino)methyl]phenol typically involves the reaction of 3-aminophenol with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 3-aminophenol, formaldehyde, and dimethylamine.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 60-80°C.
Procedure: The 3-aminophenol is first dissolved in water, followed by the addition of formaldehyde and dimethylamine. The mixture is then heated and stirred for several hours to complete the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(dimethylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and phenol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-2-[(dimethylamino)methyl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 3-Amino-2-[(dimethylamino)methyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino and dimethylamino groups can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Aminophenol: Lacks the dimethylamino group, making it less reactive in certain chemical reactions.
2,4,6-Tris(dimethylaminomethyl)phenol:
3-(Dimethylamino)phenol: Similar structure but lacks the amino group, affecting its chemical behavior and applications.
Uniqueness
3-Amino-2-[(dimethylamino)methyl]phenol is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-amino-2-[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C9H14N2O/c1-11(2)6-7-8(10)4-3-5-9(7)12/h3-5,12H,6,10H2,1-2H3 |
InChI Key |
NRAASMVLNXWEEF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=CC=C1O)N |
Origin of Product |
United States |
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